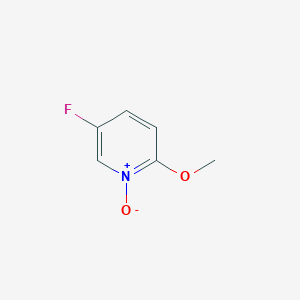

5-Fluoro-2-methoxypyridine 1-oxide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-Fluoro-2-methoxypyridine 1-oxide is a fluorinated pyridine derivative. The presence of fluorine in the aromatic ring imparts unique physical, chemical, and biological properties to the compound. Fluorinated pyridines are known for their reduced basicity and lower reactivity compared to their chlorinated and brominated analogues

Vorbereitungsmethoden

The synthesis of 5-Fluoro-2-methoxypyridine 1-oxide can be achieved through several methods. One common approach involves the fluorination of pyridine derivatives using N-fluoropyridinium salts. These salts can be prepared by reacting the corresponding pyridine with fluorine gas in the presence of a strong acid . Another method involves the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide. Industrial production methods typically involve large-scale reactions under controlled conditions to ensure high yield and purity.

Analyse Chemischer Reaktionen

5-Fluoro-2-methoxypyridine 1-oxide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the N-oxide group back to the parent pyridine.

Substitution: The fluorine atom can be substituted with other functional groups using reagents such as organolithium or Grignard reagents.

Coupling Reactions: The compound can participate in Suzuki–Miyaura coupling reactions, which involve the formation of carbon-carbon bonds using palladium catalysts and boron reagents.

Wissenschaftliche Forschungsanwendungen

5-Fluoro-2-methoxypyridine 1-oxide has several scientific research applications:

Medicinal Chemistry: The compound is used as a building block for the synthesis of pharmaceuticals.

Agrochemicals: It is used in the development of pesticides and herbicides due to its unique chemical properties.

Radiopharmaceuticals: Fluorinated pyridines are used in the synthesis of radiolabeled compounds for imaging and diagnostic purposes.

Wirkmechanismus

The mechanism of action of 5-Fluoro-2-methoxypyridine 1-oxide involves its interaction with molecular targets through its fluorine and methoxy groups. The fluorine atom, being highly electronegative, can form strong interactions with biological molecules, affecting their function. The methoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s overall activity .

Vergleich Mit ähnlichen Verbindungen

5-Fluoro-2-methoxypyridine 1-oxide can be compared with other fluorinated pyridines such as:

- 2-Fluoropyridine

- 3-Fluoropyridine

- 4-Fluoropyridine

- 2,3-Difluoropyridine

- 2,4-Difluoropyridine

These compounds share similar properties due to the presence of fluorine atoms in the pyridine ring. the position of the fluorine atom and the presence of other substituents, such as the methoxy group in this compound, can significantly influence their reactivity and applications .

Biologische Aktivität

5-Fluoro-2-methoxypyridine 1-oxide (CAS No. 51173-07-0) is a heterocyclic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a fluorine atom at the 5-position and a methoxy group at the 2-position of the pyridine ring. Its molecular formula is C7H8FN2O, with a molecular weight of approximately 154.15 g/mol. The compound's structure contributes to its lipophilicity and potential interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors within biological systems. While specific targets remain under investigation, preliminary studies suggest that it may influence cellular signaling pathways and gene expression through the following mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes involved in metabolic pathways, potentially affecting cell proliferation and survival.

- Receptor Modulation : It is hypothesized that this compound could modulate receptor activity, influencing physiological responses in target tissues.

Anticancer Properties

Recent studies have evaluated the anticancer potential of this compound against various cancer cell lines. For instance, in vitro assays demonstrated that the compound exhibits significant cytotoxicity against murine leukemia cells (L5178Y), with IC50 values indicating potent growth inhibition.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| L5178Y (Leukemia) | <10 | Inhibition of DNA synthesis |

| A549 (Lung Cancer) | <15 | Induction of apoptosis |

| MCF7 (Breast Cancer) | <20 | Cell cycle arrest |

Antimicrobial Activity

This compound has also been investigated for its antimicrobial properties. Studies indicate that it possesses activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria.

Case Studies

- In Vivo Studies : A study conducted on mice treated with varying doses of this compound showed a dose-dependent reduction in tumor size in xenograft models. The compound was administered intraperitoneally over a period of two weeks, resulting in significant tumor regression compared to control groups.

- Mechanistic Insights : Further investigation using flow cytometry revealed that treatment with the compound led to increased apoptosis in treated cells, as evidenced by annexin V staining and caspase activation assays.

Pharmacokinetics

The pharmacokinetic profile of this compound suggests favorable absorption and distribution characteristics:

- Absorption : The compound demonstrates good oral bioavailability.

- Metabolism : Preliminary data indicate metabolic conversion primarily via cytochrome P450 enzymes.

- Excretion : Renal excretion appears to be the primary route for elimination.

Safety and Toxicity

Toxicological assessments have shown that while this compound has promising therapeutic potential, it also presents certain risks at high concentrations. Acute toxicity studies indicate that doses exceeding certain thresholds may lead to adverse effects, necessitating careful dose optimization in therapeutic applications.

Eigenschaften

IUPAC Name |

5-fluoro-2-methoxy-1-oxidopyridin-1-ium |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6FNO2/c1-10-6-3-2-5(7)4-8(6)9/h2-4H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSLHREAVCQQICS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=[N+](C=C(C=C1)F)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6FNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30560465 |

Source

|

| Record name | 5-Fluoro-2-methoxy-1-oxo-1lambda~5~-pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30560465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51173-07-0 |

Source

|

| Record name | 5-Fluoro-2-methoxy-1-oxo-1lambda~5~-pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30560465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.